N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
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Biological Activity
N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, with CAS number 1251686-99-3 and a molecular formula of C22H21FN4O2S, is a compound belonging to the triazole family. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C22H21FN4O2S |
Molecular Weight | 424.5 g/mol |
Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific compound's effectiveness in inhibiting microbial growth remains to be fully elucidated but is anticipated based on structural similarities to other active triazole derivatives.
2. Anti-inflammatory Effects
Triazole compounds have been recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNFα and IL-1β by acting on pathways involving p38 MAPK and phosphodiesterase 4 (PDE4) . This dual inhibition could provide a synergistic effect in managing chronic inflammatory conditions.
3. Anticancer Potential
The triazole scaffold has been linked to anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest. Studies have shown that certain triazole derivatives can inhibit tumor growth in vitro and in vivo models . The specific compound's effect on cancer cell lines needs further exploration but holds promise based on its structural characteristics.
Case Study 1: Antimicrobial Efficacy
A recent investigation into triazole derivatives demonstrated that compounds similar to this compound showed high activity against resistant strains of bacteria. The study reported MIC values significantly lower than traditional antibiotics, suggesting a potential role in treating resistant infections .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model examining inflammatory bowel disease (IBD), a triazole derivative exhibited reduced levels of inflammatory markers when administered to rodents. The compound effectively inhibited the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines . This suggests that similar mechanisms may be applicable to this compound.
Properties
IUPAC Name |
N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-3-17-10-12-19(13-11-17)27(15-18-7-4-5-8-20(18)23)30(28,29)21-9-6-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMCLCCAKXLSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.